3-[(fluorosulfonyl)oxy]benzoic acid
CAS No.: 1796596-42-3
Cat. No.: VC11530666
Molecular Formula: C7H5FO5S
Molecular Weight: 220.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![3-[(fluorosulfonyl)oxy]benzoic acid - 1796596-42-3](/images/no_structure.jpg)
Specification
CAS No. | 1796596-42-3 |
---|---|
Molecular Formula | C7H5FO5S |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 3-fluorosulfonyloxybenzoic acid |
Standard InChI | InChI=1S/C7H5FO5S/c8-14(11,12)13-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) |
Standard InChI Key | GITIUVRLICWVQV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O |
Introduction
3-[(Fluorosulfonyl)oxy]benzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a benzoic acid structure. This compound features a benzene ring with a carboxylic acid group (-COOH) and a fluorosulfonyl group (-SO2F) at the ortho or para position, significantly influencing its chemical reactivity and biological properties.
Synthesis and Applications
The synthesis of 3-[(fluorosulfonyl)oxy]benzoic acid typically involves multi-step organic synthesis processes. Industrial production may involve optimized reaction conditions and large-scale synthesis techniques, including continuous flow reactors. This compound has diverse applications across various fields, particularly in medicinal chemistry due to its potential biological activities.
Biological Activities and Research Findings
Research indicates that 3-[(fluorosulfonyl)oxy]benzoic acid exhibits potential biological activities, particularly as an antimicrobial agent and in drug development. Its unique structure allows it to interact with biological molecules such as proteins and nucleic acids by forming covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[(fluorosulfonyl)oxy]benzoic acid, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-(Fluorosulfonyl)benzoic acid | Similar core structure but lacks additional substituents | Direct comparison highlights reactivity differences |
5-(Fluorosulfonyl)benzoic acid | Different substitution pattern on the benzene ring | Varies in electrophilic behavior |
2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid | Contains an amino group enhancing reactivity | Potential for increased biological activity |
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid | Contains bromine atom alongside fluorosulfonyl group | Unique due to dual halogen functionality |
The uniqueness of 3-[(fluorosulfonyl)oxy]benzoic acid lies in the specific arrangement of its functional groups, which confers distinct chemical properties and reactivity compared to similar compounds.
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